molecular formula C25H28BrPS2 B14458486 [2-(2-Methyl-1,3-dithian-2-yl)ethyl](triphenyl)phosphanium bromide CAS No. 71864-06-7

[2-(2-Methyl-1,3-dithian-2-yl)ethyl](triphenyl)phosphanium bromide

Cat. No.: B14458486
CAS No.: 71864-06-7
M. Wt: 503.5 g/mol
InChI Key: ZMNCLKGZXWQNHM-UHFFFAOYSA-M
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Description

2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is a chemical compound that features a dithiane ring and a triphenylphosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide typically involves the reaction of 2-(2-methyl-1,3-dithian-2-yl)ethanol with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as iodine or other halogen sources may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reducing Agents: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and dithiothreitol.

    Substitution Reactions: These reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile and may be catalyzed by phase transfer catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of carbonyl groups.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide involves its ability to interact with various molecular targets through its phosphonium and dithiane groups. The phosphonium group can facilitate the transfer of the compound across cell membranes, while the dithiane ring can undergo redox reactions, making it useful in redox biology and chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dithian-2-yl)ethanol
  • Triphenylphosphine
  • 2-Methyl-1,3-dithiane

Uniqueness

What sets 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide apart from similar compounds is its combination of a dithiane ring and a triphenylphosphonium group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

71864-06-7

Molecular Formula

C25H28BrPS2

Molecular Weight

503.5 g/mol

IUPAC Name

2-(2-methyl-1,3-dithian-2-yl)ethyl-triphenylphosphanium;bromide

InChI

InChI=1S/C25H28PS2.BrH/c1-25(27-20-11-21-28-25)18-19-26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17H,11,18-21H2,1H3;1H/q+1;/p-1

InChI Key

ZMNCLKGZXWQNHM-UHFFFAOYSA-M

Canonical SMILES

CC1(SCCCS1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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